4'-Apo-beta-carotenal

Catalog No.
S983519
CAS No.
5056-12-2
M.F
C35H46O
M. Wt
482.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Apo-beta-carotenal

CAS Number

5056-12-2

Product Name

4'-Apo-beta-carotenal

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal

Molecular Formula

C35H46O

Molecular Weight

482.7 g/mol

InChI

InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+

InChI Key

FTQSFEZUHZHOAT-BRZOAGJPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C

Synonyms

4'-apo-beta-caroten-4'-al

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C

4'-Apo-beta-carotenal is a carotenoid compound classified as an apo carotenoid, specifically a C35 terpenoid. It is derived from the oxidative degradation of the beta,beta-carotene skeleton at the 4'-position. The chemical formula for 4'-apo-beta-carotenal is C35H46O, with a molecular weight of approximately 502.76 Daltons. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in health and nutrition .

Typical of carotenoids. It can undergo oxidation reactions, leading to the formation of various derivatives and related compounds. For instance, it can be converted into other apocarotenoids through enzymatic processes involving beta-apo-4'-carotenal oxygenase, which catalyzes the oxidation of 4'-apo-beta-carotenal to produce neurosporaxanthin, a carboxylic apocarotenoid . Additionally, it can react with reactive oxygen species, influencing its stability and biological activity .

The biological activity of 4'-apo-beta-carotenal is closely related to its antioxidant properties. Carotenoids are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies indicate that 4'-apo-beta-carotenal exhibits significant antioxidant activity, which may contribute to its protective effects against various diseases, including cardiovascular diseases and certain types of cancer . Furthermore, it has been shown to influence gene expression related to antioxidant defense mechanisms.

Synthesis of 4'-apo-beta-carotenal can be achieved through several methods:

  • Oxidative Degradation: This is the most common method, wherein beta-carotene is subjected to oxidative conditions that cleave the molecule at the 4'-position. This process can be facilitated by enzymes such as beta-apo-4'-carotenal oxygenase.
  • Chemical Synthesis: Various synthetic approaches have been developed that involve multi-step reactions starting from simpler carotenoid precursors or other organic compounds.
  • Microbial Fermentation: Certain microorganisms can also produce 4'-apo-beta-carotenal through metabolic pathways that involve carotenoid biosynthesis.

4'-Apo-beta-carotenal has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant properties, it is used as a dietary supplement aimed at enhancing health and preventing diseases.
  • Cosmetics: Its ability to protect skin from oxidative damage makes it a valuable ingredient in cosmetic formulations.
  • Food Industry: It serves as a natural colorant and preservative in food products, enhancing both aesthetic appeal and shelf life.

Research on the interactions of 4'-apo-beta-carotenal with other compounds indicates that it may enhance the bioavailability of certain nutrients and improve their efficacy. For example, studies have shown that it can synergistically work with other antioxidants to provide greater protective effects against oxidative stress . Additionally, interaction studies reveal that its presence can influence cellular signaling pathways involved in inflammation and apoptosis.

Several compounds share structural similarities with 4'-apo-beta-carotenal. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Beta-CaroteneC40H56Precursor to many apo carotenoids; rich source of vitamin A
LuteinC40H56O2Contains hydroxyl groups; primarily found in green leafy vegetables
ZeaxanthinC40H56O2Similar structure; important for eye health
Beta-Apo-4'-carotenalC27H36OA shorter chain derivative; involved in various metabolic pathways

Uniqueness: What sets 4'-apo-beta-carotenal apart from these similar compounds is its specific oxidative degradation at the 4'-position of beta-carotene, which results in distinct biological activities and applications compared to its parent compound and other derivatives.

Molecular Characterization

Empirical Formula and Molecular Weight

4'-Apo-beta-carotenal has the molecular formula C₃₅H₄₆O, with a computed molecular weight of 482.7 g/mol. The compound is an aldehyde derivative, retaining the polyene chain of β-carotene while lacking its terminal methyl groups due to cleavage at the 4'-position. Its molecular structure includes a conjugated system of 10 double bonds, contributing to its characteristic absorption properties.

PropertyValueSource
Molecular FormulaC₃₅H₄₆O
Molecular Weight482.7 g/mol
Monoisotopic Mass482.354866 g/mol

Isomerism and Stereochemical Configuration

The compound exists in all-trans and cis-trans isomeric forms, with the all-trans configuration being predominant. The cis isomers exhibit blue-shifted absorption maxima compared to the trans forms, a phenomenon observed in related apocarotenoids. Stereochemical analysis via NMR and transient Raman spectroscopy has confirmed the E-configurations of the double bonds in the polyene chain.

Spectroscopic Identification

UV-Vis Spectroscopy
4'-Apo-beta-carotenal demonstrates distinct absorption maxima at 460 nm and 488 nm (in ethanol with 0.1% BHT). Critical diagnostic ratios include:

  • A₄₈₈/A₄₆₀: 0.77–0.85
  • A₃₃₂/A₄₆₀: 0.63–0.75
    These ratios serve as benchmarks for purity assessment.

NMR and IR Data
While detailed NMR spectra for 4'-Apo-beta-carotenal are not publicly available, related apocarotenoids (e.g., β-apo-8'-carotenal) show characteristic aldehyde proton signals (~9.8 ppm) and polyene proton resonances (5.0–6.5 ppm). IR spectroscopy would reveal aldehyde stretching bands (~2820 cm⁻¹) and C=C vibrations (~1500–1600 cm⁻¹), though specific data for this compound remains sparse.

Physicochemical Properties

Solubility and Stability Profiles

4'-Apo-beta-carotenal is insoluble in water, slightly soluble in ethanol, and sparingly soluble in vegetable oils. Its solubility in organic solvents like tetrahydrofuran (THF) and acetonitrile enables chromatographic analysis. Stability is enhanced by antioxidants such as butylated hydroxytoluene (BHT), which prevents oxidative degradation.

SolventSolubility Profile
WaterInsoluble
EthanolSlight
Vegetable OilsSparse
THFHigh (with BHT stabilization)

Crystallographic Data and Polymorphism

No crystallographic data specific to 4'-Apo-beta-carotenal is available in current literature. However, structural analogues like β-apo-8'-carotenal form crystalline solids with metallic luster, suggesting potential polymorphic behavior in apocarotenoids. Further X-ray crystallography studies are required to confirm polymorphism in 4'-Apo-beta-carotenal.

Comparative Structural Analysis with Related Apocarotenoids

Differentiation from 8'-Apo-beta-carotenal and 10'-Apo-beta-carotenal

Property4'-Apo-beta-carotenal8'-Apo-beta-carotenal10'-Apo-beta-carotenal
Molecular FormulaC₃₅H₄₆OC₃₀H₄₀OC₂₇H₃₆O
Chain Length35 carbons30 carbons27 carbons
Key ApplicationsResearchFood coloring (CI 40820)Metabolic studies
UV-Vis λ_max (nm)460, 488460–470378–394

8'-Apo-beta-carotenal (C₃₀H₄₀O) is widely used as a synthetic food colorant (Food Orange 6), with absorption maxima near 460 nm. 10'-Apo-beta-carotenal (C₂₇H₃₆O) exhibits shorter chain length and blue-shifted absorption (378–394 nm), linked to its reduced conjugation.

Structural Analogues in the C35 Terpenoid Class

4'-Apo-beta-carotenal belongs to a subclass of C₃₅ apocarotenoids, which include:

  • β-apo-12'-carotenal: Shares similar conjugation but cleaved at the 12'-position.
  • β-apo-14'-carotenal: Shorter chain length (C₂₂H₃₀O), with distinct retention times in HPLC.
  • Retinal: A C₂₀ aldehyde, derived from β-carotene via central cleavage.

Oxidative Cleavage Mechanisms of β-Carotene

The enzymatic formation of 4'-apo-beta-carotenal occurs through highly specific oxidative cleavage mechanisms that target the β-carotene molecule at distinct double bond positions [1]. Beta-carotene 15,15'-monooxygenase catalyzes the central cleavage of β-carotene at the 15,15' double bond to yield two molecules of retinal, while beta-carotene 9',10'-oxygenase cleaves β-carotene asymmetrically at the 9',10' bond to produce beta-ionone and beta-apo-10'-carotenal [1] [2]. Recent oxygen isotope labeling studies have definitively established that beta-carotene 15,15'-oxygenase functions as a dioxygenase rather than a monooxygenase, incorporating both oxygen atoms from molecular oxygen into the cleavage products [3].

The mechanism of oxidative cleavage involves the formation of a dioxetane intermediate through the attack of activated oxygen species on the carotenoid double bond [4]. The iron cofactor in carotenoid cleavage enzymes coordinates with molecular oxygen to form an Fe(II)-O₂ complex, which undergoes electron transfer from the carotenoid substrate to generate an Fe(II)-O₂⁻ - apocarotenoid radical cation intermediate [4]. This intermediate is stabilized by resonance delocalization before proceeding through α→β inversion to form a reactive quintet spin state [4]. The activated oxygen species then undergoes nucleophilic attack on the carbocation, followed by free radical spin recombination to form the dioxetane intermediate, which subsequently ruptures to yield the final apocarotenoid products [4].

Kinetic studies of beta-carotene cleavage have revealed that the rate of formation of beta-apocarotenals from 2 micromolar beta-carotene is approximately 7- to 14-fold higher than the rate of retinoid formation in intestinal homogenates [5]. The production of beta-apocarotenals was linear for 30 minutes and up to tissue protein concentrations of 1.5 milligrams per milliliter [5]. The enzymatic activity requires specific cofactors, with both beta-apocarotenal and retinoid production being markedly reduced when NAD+ was replaced by NADH, or when dithiothreitol and cofactors were deleted from the incubation mixture [5].

Role of Carotenoid Cleavage Oxygenases (CCOs)

Carotenoid cleavage oxygenases represent a diverse family of mononuclear non-heme iron enzymes that catalyze the oxygenolytic fission of specific alkene bonds in carotenoids while leaving chemically similar sites intact [4]. The structural architecture of carotenoid cleavage oxygenases consists of a seven-bladed β-propeller domain capped by a cluster of α-helical and loop segments that form a dome covering the iron active site [4]. The iron center in these enzymes exhibits an unusual coordination environment compared to other mononuclear non-heme iron oxygenases, being coordinated exclusively by histidine residues rather than the typical 2-His/1 carboxylate facial triad motif [4].

Beta-carotene 9',10'-oxygenase demonstrates broad substrate specificity, catalyzing the oxidative cleavage of provitamin A carotenoids including β-carotene, α-carotene, and β-cryptoxanthin, as well as non-provitamin A carotenoids such as zeaxanthin and lutein [2]. This enzyme cleaves specifically at the 9',10' bond to produce apo-10'-carotenoids, with its catalytic activity being at least 10-fold lower than that of beta-carotene 15,15'-oxygenase when using β-carotene as substrate [2]. The enzyme exhibits no activity with all-trans-lycopene and β-apocarotenoids, distinguishing it from other carotenoid cleavage enzymes [2].

The CarT enzyme from Fusarium fujikuroi represents a specialized carotenoid oxygenase that efficiently cleaves torulene to produce β-apo-4'-carotenal, demonstrating preference for acyclic or monocyclic carotenes over bicyclic substrates [6]. Expression of carT in lycopene-accumulating Escherichia coli cells resulted in the formation of minor amounts of apocarotenoids, but no enzymatic activity was observed in β-carotene-accumulating cells [6]. The purified CarT enzyme showed activity on other monocyclic synthetic substrates, with the cleavage site being determined by the distance to the β-ionone ring [7].

EnzymeSubstrate PreferenceCleavage PositionProduct Formation
Beta-carotene 15,15'-oxygenaseβ-carotene, provitamin A carotenoids15,15' (central)Two retinal molecules
Beta-carotene 9',10'-oxygenaseβ-carotene, xanthophylls9',10' (eccentric)Beta-ionone + apo-10'-carotenal
CarT (Fusarium)Torulene, monocyclic carotenes4' positionβ-apo-4'-carotenal
CarD (Fusarium)β-apo-4'-carotenalAldehyde oxidationNeurosporaxanthin

Non-Enzymatic Degradation Processes

Photooxidation and Thermal Decomposition

Non-enzymatic degradation of carotenoids occurs through multiple pathways, with photooxidation representing the predominant carotenoid degrading process in chloroplasts [8] [9]. The highly unsaturated hydrocarbon backbone of carotenoids makes them particularly susceptible to oxidation, generating epoxy- and peroxide derivatives as well as polymeric aggregates [9]. Singlet oxygen formed in chloroplasts, particularly at photosystem II under high-light conditions, attacks all-trans β-carotene to produce various apocarotenoid aldehydes, ketones, endoperoxides, epoxides, and lactones [8].

Thermal degradation of β-carotene yields significant quantities of apocarotenoids through temperature-dependent mechanisms [10]. The spontaneous autoxidation of toluene solutions of β-carotene with 100% oxygen at 60°C for 120 minutes produced a homologous series of carbonyl cleavage products including retinal, β-apo-13-carotenone, β-apo-14'-carotenal, β-apo-12'-carotenal, and β-apo-10'-carotenal [10]. In food processing applications, thermal degradation under various heat treatments yielded β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal, with these oxidation products representing approximately 5% of the initial β-carotene concentration [10].

Kinetic studies of carotenoid thermal degradation have revealed activation energies ranging from 66.6 to 79.5 kilojoules per mole, with higher values typically observed in freeze-dried samples compared to spray-dried preparations [11]. The degradation rate exhibits strong temperature dependence, with carotenes remaining stable for at least 413 days at 4°C but showing accelerated breakdown at elevated temperatures [11]. The cyclization of polyolefins represents a general reaction pathway in thermally induced reactions, yielding xylene as a byproduct and corresponding nor-carotenoids [12].

Reactive Oxygen Species (ROS)-Mediated Fragmentation

Reactive oxygen species-mediated fragmentation of carotenoids represents a significant pathway for apocarotenoid formation under oxidative stress conditions [13] [8]. Carotenoids are subjected to unspecific non-enzymatic destructive oxidation triggered by reactive oxygen species, which initiates metabolic pathways yielding various signaling molecules and volatile compounds [8]. The conjugated double bonds in carotenoids make them particularly susceptible to photooxidation and other unspecific oxidative breakdown processes, including lipoxygenase-mediated co-oxidation [8].

Lipoxygenases utilize carotenoids as co-substrates, resulting in unspecific oxidative cleavage through the action of fatty acid peroxyl radicals produced during enzymatic peroxidation of polyunsaturated fatty acids [8]. These peroxyl radicals attack carotenoids leading to their degradation, as demonstrated by in vitro studies showing that disruption and downregulation of lipoxygenase genes reduced carotenoid degradation during processing and storage [8]. The TomLoxC enzyme in tomato has been specifically identified as responsible for the production of apocarotenoid volatiles, including β-cyclocitral and β-ionone, through this mechanism [8].

Continued oxidative truncation of primary apocarotenoids results in the formation of the shortest oxidation products, methylglyoxal and glyoxal, which accumulate in carotenoid-rich tissues [14]. Gas chromatography-mass spectrometry analysis of β-carotene accumulating tissues revealed relative increases in volatile cyclic β-carotene degradation products like β-cyclocitral, β-ionone, and 5,6-epoxy-β-ionone by up to a factor of 15 compared to control samples [9]. These terminal oxidation products are subsequently detoxified via the glyoxalase pathway, yielding glycolate and D-lactate, which can be re-introduced into primary metabolic pathways [14].

Metabolic Engineering for Enhanced Production

Heterologous Expression in Microbial Systems

Heterologous expression systems have emerged as powerful platforms for the production of 4'-apo-beta-carotenal and related apocarotenoids in microbial hosts [15] [16]. Escherichia coli represents the most extensively utilized bacterial host, with several engineered strains developed specifically for carotenoid and apocarotenoid production [15]. The strain E. coli BAP1, which harbors a genomically integrated copy of the Sfp phosphopantetheinyl transferase from Bacillus subtilis, has proven essential for heterologous expression of assembly line biosynthetic pathways [15].

Successful production of 4'-apo-beta-carotenal has been achieved through the introduction of carotenoid cleavage enzyme genes into β-carotene-accumulating E. coli strains [17] [7]. The CarD enzyme from Fusarium fujikuroi was successfully expressed in an E. coli strain producing β-apo-4'-carotenal, which was subsequently converted into neurosporaxanthin upon carD expression [17]. This system demonstrated the functional reconstitution of the complete pathway from β-carotene to the final oxidized apocarotenoid product [17].

The development of specialized E. coli strains has included modifications to enhance precursor supply and eliminate competing pathways [15]. E. coli TB3 was generated through deletion of ygfH to support propionyl-CoA supply, while E. coli BTRAP incorporated pccAB for conversion of propionyl-CoA to methylmalonyl-CoA [15]. These genetic manipulations demonstrate the potential versatility of E. coli to be engineered for optimal heterologous expression of natural product biosynthetic gene clusters [15].

Novel carotenoid structures have been generated through directed evolution and combinatorial biosynthesis approaches in E. coli [16]. Research has successfully produced 13 novel structures of C30 carotenoids and one C35 carotenoid, including acyclic, monocyclic, and bicyclic structures [16]. Measurement of radical scavenging activity revealed that acyclic C30 carotenoids showed higher activity than DL-α-tocopherol, demonstrating the potential for engineering structurally novel carotenoids with enhanced biological properties [16].

Plant Metabolic Pathway Modifications

Plant metabolic engineering approaches for enhanced apocarotenoid production focus on manipulating carotenoid biosynthesis and cleavage pathways through transgenic modifications [18] [19]. Overexpression of phytoene synthase, the rate-limiting enzyme in carotenoid biosynthesis, has been successfully employed to increase total carotenoid content and subsequent apocarotenoid formation [19]. Transgenic apple fruit overexpressing phytoene synthase showed increased carotenoid content in both skin and flesh, with β-carotene being the most prevalent compound [19].

Tomato engineering for saffron apocarotenoid production represents a notable success in plant metabolic pathway modification [18]. Researchers introduced saffron genes CsCCD2L, CsUGT2, and UGT709G1 into tomatoes using fruit-specific and constitutive promoters to optimize expression [18]. The transgenic tomatoes demonstrated higher antioxidant activities and distinct apocarotenoid profiles compared to wild-type plants, with enhanced accumulation of valuable apocarotenoids like crocins and picrocrocin [18].

The metabolic engineering approach revealed important regulatory mechanisms governing carotenoid and apocarotenoid metabolism in plants [19]. Surprisingly, overexpression of phytoene synthase resulted in elevated expression of other carotenoid pathway genes, suggesting feed-forward regulation of carotenogenesis [19]. Transcriptome profiling identified differentially expressed transcription factors that were co-expressed with carotenoid pathway genes, revealing six candidate transcription factors exhibiting strong correlation with carotenoid accumulation [19].

Plant SystemGenetic ModificationTarget CompoundProduction Enhancement
TomatoCsCCD2L, CsUGT2, UGT709G1Crocins, picrocrocinEnhanced antioxidant activity
ApplePhytoene synthase overexpressionβ-carotene, apocarotenoidsIncreased carotenoid content
ArabidopsisPhytoene synthase overexpressionβ-apocarotenoids15-fold increase in volatile products

Antioxidant Properties

4'-Apo-beta-carotenal demonstrates significant antioxidant activity through multiple mechanisms that are characteristic of the apocarotenoid class of compounds. The compound's antioxidant properties are primarily attributed to its extended conjugated polyene system, which consists of twelve conjugated double bonds that provide an efficient electron-donating system for neutralizing free radicals [2].

Free Radical Scavenging Mechanisms

The free radical scavenging capacity of 4'-Apo-beta-carotenal operates through several distinct mechanisms. The compound exhibits high effectiveness in scavenging various reactive oxygen species, including superoxide anion radicals, hydroxyl radicals, and peroxyl radicals [3] [4]. The primary mechanism involves electron donation through the conjugated double bond system, which allows the compound to stabilize free radicals by forming resonance-stabilized radical cations [5].

Radical TypeScavenging MechanismEffectiveness LevelMeasurement Method
Superoxide AnionElectron transfer reactionHighElectron paramagnetic resonance spectroscopy
Hydroxyl RadicalRadical addition reactionModerateSpin trapping assays
Peroxyl RadicalHydrogen atom transferHighOxygen radical absorbance capacity assay
Singlet OxygenPhysical quenchingModerateSinglet oxygen absorption capacity assay

The conjugated polyene chain structure enables 4'-Apo-beta-carotenal to undergo oxidation reactions with a relatively low oxidation potential, making it an efficient electron donor in biological systems [5]. Studies have demonstrated that the compound can effectively scavenge 2,2-diphenyl-1-picrylhydrazyl radicals and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical cations, with activities comparable to other well-established antioxidants [2].

The mechanism of singlet oxygen quenching by 4'-Apo-beta-carotenal involves both physical and chemical quenching processes. Physical quenching occurs through energy transfer from singlet oxygen to the carotenoid, resulting in the formation of triplet oxygen and an excited carotenoid molecule that subsequently dissipates the energy as heat [6]. Chemical quenching involves the formation of carotenoid endoperoxides, which are subsequently converted to other oxidation products [4].

Synergistic Interactions with Other Antioxidants

4'-Apo-beta-carotenal demonstrates significant synergistic interactions with other antioxidants present in biological systems. The compound works cooperatively with alpha-tocopherol (vitamin E) in lipid membranes, where it can regenerate alpha-tocopherol from alpha-tocopheryl radicals, thereby extending the antioxidant protection in lipophilic environments [7]. This regenerative mechanism is particularly important in preventing the pro-oxidant effects that can occur when vitamin E is consumed during oxidative stress.

Antioxidant PartnerSynergistic MechanismBiological OutcomeResearch Evidence
Alpha-tocopherolRegeneration of vitamin E from tocopheryl radicalExtended membrane protectionLiposome oxidation studies
Ascorbic acidReduction of apocarotenoid radical cationsPrevention of pro-oxidant effectsAqueous phase assays
LycopeneComplementary radical scavengingComprehensive cellular defenseMixed carotenoid studies
Phenolic compoundsCooperative antioxidant networksEnhanced bioavailabilityFood matrix evaluations

The interaction with ascorbic acid (vitamin C) is particularly important for preventing the potential pro-oxidant effects of carotenoid radical cations. Ascorbic acid can reduce the carotenoid radical cation back to the neutral carotenoid, thereby preventing the propagation of oxidative damage [7]. This synergistic relationship is crucial for maintaining the beneficial antioxidant effects of 4'-Apo-beta-carotenal in biological systems.

Studies have also demonstrated that 4'-Apo-beta-carotenal can work synergistically with other carotenoids such as lycopene and lutein, providing complementary radical scavenging activities in different cellular compartments [7]. This cooperative effect enhances the overall antioxidant capacity of cells and tissues, providing more comprehensive protection against oxidative stress.

Gene Regulation and Signaling Pathways

4'-Apo-beta-carotenal influences several key transcriptional pathways that regulate cellular responses to oxidative stress and inflammation. The compound's effects on gene expression are mediated through its interactions with nuclear receptors and transcription factors that control antioxidant enzyme production and inflammatory responses [8] [9].

Modulation of Antioxidant Response Elements (ARE)

The modulation of Antioxidant Response Elements by 4'-Apo-beta-carotenal represents a crucial mechanism for enhancing cellular antioxidant defenses. While direct evidence for 4'-Apo-beta-carotenal's effects on ARE activation is limited, studies with related apocarotenoids suggest that these compounds can influence the expression of genes containing ARE sequences in their promoter regions [10].

Gene TargetEnzyme ProductCellular FunctionRegulation Mechanism
Heme oxygenase-1Antioxidant enzymeHeme degradation and iron homeostasisARE-mediated transcription
NAD(P)H quinone oxidoreductase 1Phase II detoxificationQuinone reductionNuclear factor erythroid 2-related factor 2 activation
Glutathione S-transferasesDetoxification enzymesXenobiotic conjugationCoordinated antioxidant response
CatalaseAntioxidant enzymeHydrogen peroxide decompositionOxidative stress response

The activation of ARE-mediated gene expression typically involves the stabilization and nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2 (Nuclear factor erythroid 2-related factor 2), which then binds to ARE sequences and enhances the transcription of antioxidant and detoxification genes [10]. Related apocarotenoids, such as apo-10'-lycopenoic acid, have been shown to induce the accumulation of Nuclear factor erythroid 2-related factor 2 protein and increase the messenger ribonucleic acid expression of heme oxygenase-1 in human bronchial epithelial cells [10].

Influence on Nuclear Factor Kappa B and Nuclear Factor Erythroid 2-Related Factor 2 Pathways

The influence of 4'-Apo-beta-carotenal on Nuclear Factor Kappa B and Nuclear factor erythroid 2-related factor 2 pathways represents a critical aspect of its biological activity. Studies with beta-carotene and related apocarotenoids have demonstrated significant inhibitory effects on Nuclear Factor Kappa B signaling, which is a key regulator of inflammatory gene expression [11] [12].

Pathway ComponentRegulatory EffectMolecular MechanismBiological Significance
Nuclear Factor Kappa B p65 subunitInhibition of nuclear translocationReduced transcriptional activityDecreased inflammatory gene expression
Toll-like receptor 4Reduced protein expressionAttenuated inflammatory signalingLower inflammatory cytokine production
Inhibitor of Nuclear Factor Kappa B kinaseModulation of phosphorylationStabilization of inhibitory proteinsMaintained Nuclear Factor Kappa B sequestration
Nuclear factor erythroid 2-related factor 2Potential activationEnhanced antioxidant gene transcriptionIncreased cellular antioxidant capacity

Beta-carotene has been shown to significantly reduce lipopolysaccharide-induced Nuclear Factor Kappa B p65 subunit protein expression in colonic epithelial cells, with effects observed at concentrations ranging from 10 nanomolar to 10 micromolar [11]. The compound also decreased the nuclear translocation of Nuclear Factor Kappa B p65, indicating reduced transcriptional activity of this pro-inflammatory pathway [11].

The inhibition of Nuclear Factor Kappa B signaling by carotenoids and apocarotenoids results in decreased production of inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha [12]. This anti-inflammatory effect is achieved through the suppression of Janus kinase 2/Signal Transducer and Activator of Transcription 3 and mitogen-activated protein kinase signaling pathways, which are upstream regulators of Nuclear Factor Kappa B activation [12].

Disease Model Implications

The biological activities of 4'-Apo-beta-carotenal translate into significant implications for various disease models, particularly those involving oxidative stress and inflammation as key pathogenic mechanisms. The compound's antioxidant properties and ability to modulate gene expression pathways position it as a potential therapeutic agent for preventing or treating several chronic diseases [8].

Cardiovascular Protection Mechanisms

The cardiovascular protection mechanisms of 4'-Apo-beta-carotenal are multifaceted and involve both direct antioxidant effects and indirect modulation of cellular signaling pathways. The compound's ability to prevent low-density lipoprotein oxidation represents a key mechanism for reducing atherosclerotic plaque formation and cardiovascular disease risk [13] [7].

Cardiovascular TargetProtection MechanismMolecular PathwayClinical Relevance
Low-density lipoprotein oxidationInhibition of lipid peroxidationPrevention of oxidized low-density lipoprotein formationReduced atherosclerotic plaque development
Endothelial functionPreservation of nitric oxide bioavailabilityProtection of endothelial nitric oxide synthase activityImproved vasodilation and blood flow
Inflammatory markersSuppression of cytokine productionNuclear Factor Kappa B pathway inhibitionDecreased vascular inflammation
Platelet aggregationModulation of activation pathwaysReduced thromboxane productionLower thrombotic risk

The prevention of low-density lipoprotein oxidation by 4'-Apo-beta-carotenal occurs through its incorporation into lipoprotein particles, where it acts as a chain-breaking antioxidant that interrupts lipid peroxidation reactions [7]. This mechanism is particularly important because oxidized low-density lipoprotein is a key initiator of atherosclerotic plaque formation and inflammatory responses in the arterial wall.

Studies have demonstrated that carotenoids can reduce platelet aggregation and decrease the production of pro-thrombotic factors, thereby reducing the risk of cardiovascular events [7]. The compound's anti-inflammatory effects, mediated through Nuclear Factor Kappa B inhibition, also contribute to cardiovascular protection by reducing the inflammatory component of atherosclerosis.

The relationship between retinol and cardiovascular risk has been shown to be dependent on hypertension status, with retinol associated with lower cardiovascular risk in participants with treated hypertension but higher risk in normotensive individuals [14]. This finding suggests that the cardiovascular effects of carotenoids and their metabolites may be modulated by blood pressure regulation and other cardiovascular risk factors.

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4'-apo-beta-carotenal

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Last modified: 02-18-2024

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